molecular formula C19H18N4O B14200916 6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919292-78-7

6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B14200916
CAS No.: 919292-78-7
M. Wt: 318.4 g/mol
InChI Key: PYPMXUUIFZSTDH-UHFFFAOYSA-N
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Description

6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features both an imidazole ring and a benzo[h]isoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .

Scientific Research Applications

6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The aminopropyl side chain may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one
  • 6-(3-aminopropyl)-benzo[h]isoquinolin-1(2H)-one
  • 6-(3-aminopropyl)-9-(1H-pyrazol-1-yl)benzo[h]isoquinolin-1(2H)-one

Uniqueness

6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one is unique due to the presence of both the imidazole ring and the aminopropyl side chain, which confer distinct chemical and biological properties.

Properties

CAS No.

919292-78-7

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

6-(3-aminopropyl)-9-imidazol-1-yl-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C19H18N4O/c20-6-1-2-13-10-14-5-7-22-19(24)18(14)17-11-15(3-4-16(13)17)23-9-8-21-12-23/h3-5,7-12H,1-2,6,20H2,(H,22,24)

InChI Key

PYPMXUUIFZSTDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1N4C=CN=C4)CCCN

Origin of Product

United States

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